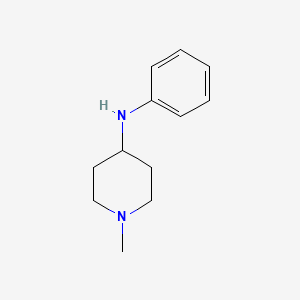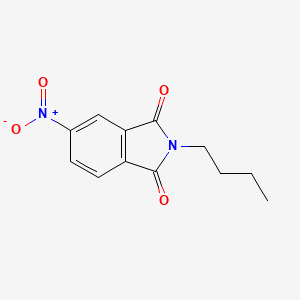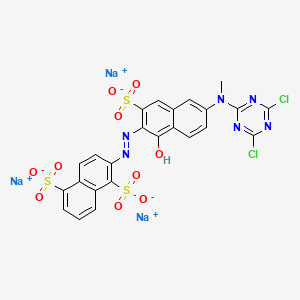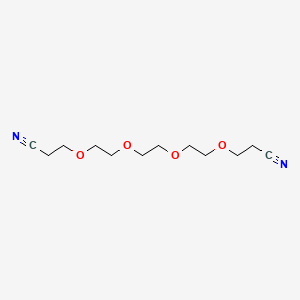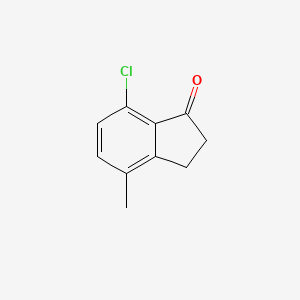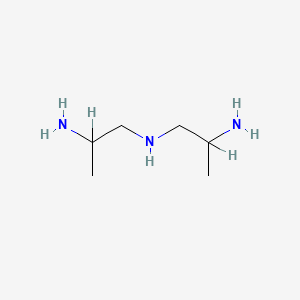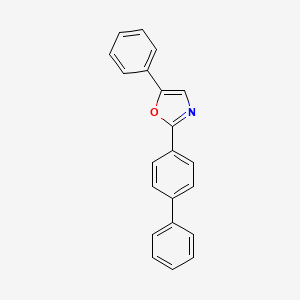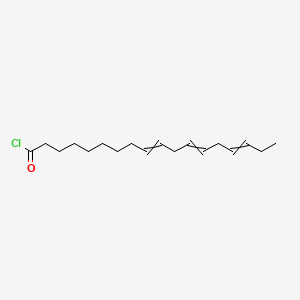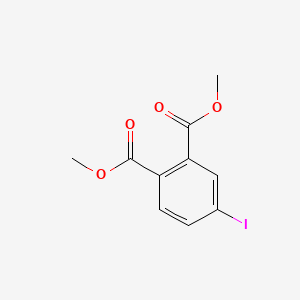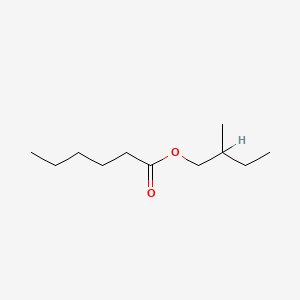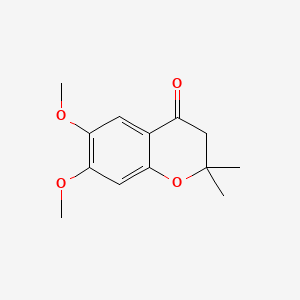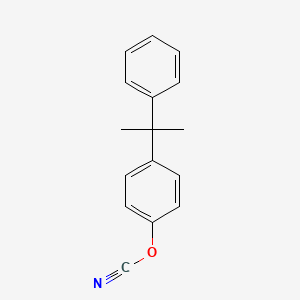
Cyanic acid, 4-(1-methyl-1-phenylethyl)phenyl ester
Übersicht
Beschreibung
Cyanic acid, 4-(1-methyl-1-phenylethyl)phenyl ester, also known as 4-Cumylphenol cyanate ester, is an organic compound with the molecular formula C_16H_15NO. This compound is part of the cyanate ester family, which is known for its high thermal stability and excellent mechanical properties. Cyanate esters are widely used in the production of high-performance materials, including composites and adhesives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyanic acid, 4-(1-methyl-1-phenylethyl)phenyl ester typically involves the reaction of 4-(1-methyl-1-phenylethyl)phenol with cyanogen chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the cyanate ester group. The general reaction scheme is as follows:
4-(1-methyl-1-phenylethyl)phenol+cyanogen chloride→4-(1-methyl-1-phenylethyl)phenyl cyanate+HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Cyanic acid, 4-(1-methyl-1-phenylethyl)phenyl ester undergoes various chemical reactions, including:
Hydrolysis: The cyanate ester group can be hydrolyzed to form the corresponding phenol and cyanic acid.
Polymerization: Under appropriate conditions, the compound can undergo polymerization to form high-performance thermosetting polymers.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.
Polymerization: Initiated by heat or catalysts such as metal salts.
Substitution: Requires nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: 4-(1-methyl-1-phenylethyl)phenol and cyanic acid.
Polymerization: Thermosetting polymers with high thermal stability.
Substitution: Various substituted phenyl esters.
Wissenschaftliche Forschungsanwendungen
Cyanic acid, 4-(1-methyl-1-phenylethyl)phenyl ester has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of high-performance polymers and composites.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable polymers.
Medicine: Explored for its potential in creating biocompatible materials for medical implants.
Wirkmechanismus
The mechanism of action of cyanic acid, 4-(1-methyl-1-phenylethyl)phenyl ester primarily involves its ability to form stable polymers through polymerization reactions. The cyanate ester group reacts with itself or other functional groups to form cross-linked networks, resulting in materials with high thermal stability and mechanical strength. The molecular targets and pathways involved in these reactions include the formation of cyanurate and isocyanurate linkages.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 4-(1-methyl-1-phenylethyl)-: Similar structure but lacks the cyanate ester group.
Cyanic acid, phenyl ester: Contains a phenyl group instead of the 4-(1-methyl-1-phenylethyl)phenyl group.
4-Cumylphenol: The parent phenol compound without the cyanate ester group.
Uniqueness
Cyanic acid, 4-(1-methyl-1-phenylethyl)phenyl ester is unique due to its combination of the cyanate ester group and the 4-(1-methyl-1-phenylethyl)phenyl moiety. This combination imparts the compound with high thermal stability, excellent mechanical properties, and the ability to form high-performance polymers, making it distinct from other similar compounds .
Eigenschaften
IUPAC Name |
[4-(2-phenylpropan-2-yl)phenyl] cyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-16(2,13-6-4-3-5-7-13)14-8-10-15(11-9-14)18-12-17/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXGZGQKIFLKOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327335 | |
| Record name | NSC646240 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110215-65-1 | |
| Record name | NSC646240 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


